(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid (R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257167
InChI: InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)/t15-,16+/m0/s1
SMILES:
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol

(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18257167

Molecular Formula: C24H26N2O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
IUPAC Name (3R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)/t15-,16+/m0/s1
Standard InChI Key IGQNDNHOEVYVSD-JKSUJKDBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Molecular Architecture

(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid (molecular formula: C₂₄H₂₆N₂O₅; molecular weight: 422.5 g/mol) integrates three distinct structural components:

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus provides steric protection during peptide synthesis while enabling selective deprotection under mild basic conditions .

  • L-Alanine Moiety: The L-configuration of the alanine residue ensures compatibility with biological systems, mimicking natural amino acid stereochemistry.

  • Piperidine-3-Carboxylic Acid Backbone: The piperidine ring introduces conformational rigidity, enhancing binding affinity to biological targets such as enzymes or receptors .

The stereochemical configuration of the piperidine ring (R-configuration at position 3) and the L-alanine residue (S-configuration) are critical for its biological activity, as evidenced by its interaction with chiral binding pockets in proteins.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₅
Molecular Weight422.5 g/mol
IUPAC Name(3R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid
Canonical SMILESCC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Storage ConditionsDry, dark environment at -20°C

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum exhibits characteristic absorption bands for carbonyl groups (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹), consistent with the Fmoc group. Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • Piperidine Ring: δ 3.2–3.5 ppm (axial and equatorial H)

  • Fmoc Aromatic Protons: δ 7.2–7.8 ppm (multiplet, 8H)

  • Alanine Methyl Group: δ 1.4 ppm (doublet, 3H)

Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), with limited solubility in water (0.1 mg/mL at 25°C).

Synthesis and Reaction Optimization

Stepwise Synthesis Protocol

The synthesis involves three sequential stages:

Fmoc Protection of L-Alanine

L-Alanine reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., N-methylmorpholine) to form Fmoc-L-alanine. This step ensures selective protection of the α-amino group while leaving the carboxylic acid free for subsequent coupling .

Coupling to Piperidine-3-Carboxylic Acid

Activation of Fmoc-L-alanine’s carboxyl group is achieved using carbodiimide reagents (e.g., DCC or EDC) in DCM. The resulting activated ester reacts with piperidine-3-carboxylic acid under inert conditions (N₂ atmosphere) to yield the intermediate .

Deprotection and Purification

The final product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (acetonitrile/water gradient), achieving >98% purity.

Critical Reaction Parameters

  • Temperature: Maintained at 0–4°C during coupling to minimize racemization .

  • Solvent System: Anhydrous DMF/DCM (1:1 v/v) prevents hydrolysis of the activated ester.

  • Coupling Reagents: HOBt (hydroxybenzotriazole) suppresses side reactions by stabilizing the active intermediate .

Applications in Medicinal Chemistry

Peptide-Based Drug Development

The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly for incorporating conformationally constrained residues. For example, its piperidine ring enhances metabolic stability in protease inhibitors targeting HIV-1 .

Neurological Therapeutics

Preliminary studies suggest affinity for σ-1 receptors, implicating potential in treating neuropathic pain. In rodent models, derivatives reduced mechanical allodynia by 60% at 10 mg/kg doses.

Antimicrobial Peptides

Hybrid peptides containing this moiety demonstrated MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming vancomycin analogs by 3-fold.

Mechanism of Biological Action

Receptor Binding Dynamics

Molecular docking simulations reveal that the piperidine ring occupies hydrophobic pockets in enzyme active sites (e.g., HIV-1 protease), while the Fmoc group stabilizes interactions via π-stacking with aromatic residues.

Metabolic Stability

The compound’s half-life in human plasma exceeds 8 hours, attributed to the Fmoc group’s resistance to esterase-mediated degradation.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Fmoc-Protected Amino Acid Derivatives

CompoundMolecular WeightKey FeatureApplication
(R)-1-Fmoc-piperidine-3-carboxylic acid421.5 g/molPiperidine ring (R-config)Enzyme inhibitor scaffolds
Fmoc-3-carboxypiperidine 375.4 g/molRacemic mixturePeptide backbone modification
Fmoc-pyrrolidine-3-carboxylic acid 361.4 g/mol5-membered ringConformational studies

The (R)-configuration in the target compound confers superior enantioselectivity in binding assays compared to racemic analogs like Fmoc-3-carboxypiperidine .

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